REACTION_CXSMILES
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[C:1]1([CH2:11][C:12]([OH:14])=[O:13])([CH2:7][C:8]([OH:10])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(OC(=O)C)(=O)C>>[CH2:4]1[CH2:3][CH2:2][C:1]2([CH2:7][C:8](=[O:10])[O:14][C:12](=[O:13])[CH2:11]2)[CH2:6][CH2:5]1
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Name
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Quantity
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2.03 g
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Type
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reactant
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Smiles
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C1(CCCCC1)(CC(=O)O)CC(=O)O
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Name
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|
Quantity
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11.6 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 2 hours
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Duration
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2 h
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Type
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CUSTOM
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Details
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Volatiles were removed via vacuum distillation (0.1 Torr, 20°-60° C.)
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Type
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DRY_WITH_MATERIAL
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Details
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The resulting crude product was dried under vacuum (0.1 Torr) at 80° C. for 14 hours
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Duration
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14 h
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Name
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|
Type
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product
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Smiles
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C1CCC2(CC1)CC(=O)OC(=O)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |